KU-0060648

Übersicht

Beschreibung

KU-0060648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). It is primarily used in scientific research to study the mechanisms of DNA repair and the role of PI3K in various cellular processes. The compound has shown significant potential in sensitizing cancer cells to DNA-damaging agents, making it a valuable tool in cancer research .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KU-0060648 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsmaterialienDas Endprodukt wird durch eine Reihe von Kupplungs- und Entschützungsreaktionen unter kontrollierten Bedingungen erhalten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise Standardtechniken der organischen Synthese wie palladiumkatalysierte Kupplungsreaktionen, Schutz-Entschützungsstrategien und die Reinigung durch Chromatographie. Die Verbindung wird in der Regel in kleinen Mengen für Forschungszwecke hergestellt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KU-0060648 unterliegt hauptsächlich Substitutionsreaktionen, insbesondere nukleophilen Substitutionen, aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Piperazin- und Morpholinringe. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie Dimethylsulfoxid (DMSO). Die Reaktionen werden typischerweise unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen, die zur Untersuchung der Struktur-Aktivitätsbeziehung der Verbindung verwendet werden können. Diese Derivate helfen beim Verständnis der Bindungsaffinität und Spezifität von this compound gegenüber seinen Zielen .

Wissenschaftliche Forschungsanwendungen

Chemosensitization in Cancer Cells

KU-0060648 has been extensively studied for its ability to enhance the cytotoxic effects of various chemotherapeutic agents, particularly etoposide and doxorubicin.

- In Vitro Studies : In a study involving human breast (MCF7) and colon (SW620) cancer cells, this compound demonstrated significant chemosensitization effects. At a concentration of 1 μM, it inhibited cell proliferation by more than 95% in MCF7 cells and 55% in SW620 cells over five days . The compound increased the cytotoxicity of etoposide across various DNA-PKcs-proficient cancer cell lines but showed limited effects on DNA-PKcs-deficient cells, confirming its mechanism through DNA-PK inhibition .

- In Vivo Studies : In xenograft models, this compound significantly delayed tumor growth when combined with etoposide, enhancing tumor growth delay by up to 4.5-fold without increasing toxicity . This suggests that this compound can be effectively used alongside existing chemotherapy regimens to improve patient outcomes.

Targeting Hepatocellular Carcinoma

Recent studies indicate that this compound also holds promise as a treatment for hepatocellular carcinoma (HCC).

- Anti-Proliferative Effects : In preclinical models using HCC cell lines such as HepG2 and Huh-7, this compound was found to be anti-proliferative and pro-apoptotic while sparing non-cancerous hepatocytes . The compound induced significant apoptosis, as evidenced by increased caspase-3 activity following treatment.

- Xenograft Models : In vivo experiments demonstrated that administration of this compound at doses of 10 and 50 mg/kg significantly inhibited tumor growth in HCC xenografts, with a dose-dependent effect observed . Importantly, these treatments were well-tolerated by the mice, indicating a favorable safety profile.

Glioma Treatment Enhancement

The efficacy of this compound has also been explored in glioma treatments.

- Synergistic Effects with Temozolomide : Studies have shown that combining this compound with temozolomide (TMZ) enhances the sensitivity of glioma cells to chemotherapy. The inhibition of DNA-PKcs activity by this compound was found to synergistically improve the effects of TMZ, suggesting potential for combination therapies in glioblastoma treatment .

Data Summary

The following table summarizes key findings related to the applications of this compound across different cancer types:

Wirkmechanismus

KU-0060648 exerts its effects by inhibiting the activity of DNA-PK and PI3K. DNA-PK is essential for the repair of DNA double-strand breaks through the non-homologous end joining pathway. By inhibiting DNA-PK, this compound prevents the repair of DNA damage, leading to increased sensitivity of cancer cells to DNA-damaging agents .

PI3K is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of PI3K by this compound disrupts these processes, further enhancing the cytotoxic effects of DNA-damaging agents .

Vergleich Mit ähnlichen Verbindungen

KU-0060648 ist durch seine doppelte Hemmung von DNA-PK und PI3K einzigartig. Zu ähnlichen Verbindungen gehören:

Wortmannin: Ein Inhibitor von PI3K, der verwendet wird, um die Rolle von PI3K in zellulären Prozessen zu untersuchen.

This compound zeichnet sich durch seine Fähigkeit aus, sowohl DNA-PK als auch PI3K zu hemmen, was es zu einem vielseitigen Werkzeug für die Untersuchung des Zusammenspiels zwischen DNA-Reparatur und PI3K-Signalgebung macht .

Biologische Aktivität

KU-0060648 is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3-K), which has garnered attention for its potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and implications for future research.

This compound functions primarily through the inhibition of DNA-PK and PI3-K pathways, both of which are crucial for cell survival and proliferation, particularly in cancerous cells. The compound exhibits a competitive inhibition profile, with the following IC50 values:

| Target | IC50 Value (nM) |

|---|---|

| DNA-PK | 19 |

| PI3-Kα | 4 |

| PI3-Kβ | 0.5 |

| PI3-Kδ | <0.1 |

This specificity allows this compound to effectively disrupt cellular processes associated with tumor growth and resistance to chemotherapy .

In Vitro Studies

Cell Lines Tested:

- MCF7 (breast cancer)

- SW620 (colon cancer)

In vitro studies demonstrated that this compound significantly inhibits cellular growth and enhances the cytotoxic effects of chemotherapeutic agents such as etoposide and doxorubicin. Specifically, at a concentration of 1 μM, this compound reduced cell proliferation by more than 95% in MCF7 cells but only by approximately 55% in SW620 cells .

Mechanistic Insights:

The compound's ability to enhance the cytotoxicity of topoisomerase II poisons is attributed to its inhibition of DNA-PK activity. This was confirmed using DNA-PKcs-deficient cell lines, which exhibited reduced sensitivity to this compound, underscoring the importance of DNA-PK in mediating the drug's effects .

In Vivo Efficacy

In vivo experiments involving xenograft models further elucidated the compound's therapeutic potential. In mice bearing MCF7 or SW620 tumors, administration of this compound resulted in significant tumor growth delays. Notably, it increased etoposide-induced tumor growth delay by up to 4.5-fold without exacerbating etoposide toxicity .

Tumor Distribution Studies:

The pharmacokinetics of this compound were assessed through tissue distribution studies, where it was found that effective concentrations were maintained within tumors at non-toxic doses for at least four hours post-administration. This suggests a favorable therapeutic window for its application in clinical settings .

Case Studies and Clinical Implications

Recent studies have explored the combination of this compound with other chemotherapeutic agents. For instance, combining this compound with temozolomide (TMZ) demonstrated enhanced apoptotic rates in glioma cells, indicating a synergistic effect that could be leveraged for more effective treatment strategies against resistant tumors .

Eigenschaften

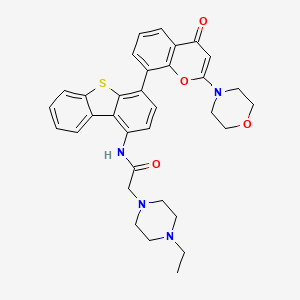

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATCBLYHOUOCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881375-00-4 | |

| Record name | KU-0060648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881375004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KU-0060648 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6DZS6PYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.